molecular formula C13H18N4O2 B13939960 2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one

2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one

Cat. No.: B13939960
M. Wt: 262.31 g/mol
InChI Key: GLRRUJHUMALSNR-UHFFFAOYSA-N
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Description

2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[45]decan-6-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through one common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one typically involves the formation of the spiro structure through a series of cyclization reactions. One common method involves the reaction of a pyrimidine derivative with a suitable diamine under specific conditions to form the spiro compound. The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the spiro structure.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and pyrimidine derivatives, such as:

Uniqueness

What sets 2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one apart is its specific spiro structure combined with the methoxy-pyrimidine moiety. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

2-(4-methoxypyrimidin-2-yl)-2,7-diazaspiro[4.5]decan-6-one

InChI

InChI=1S/C13H18N4O2/c1-19-10-3-7-15-12(16-10)17-8-5-13(9-17)4-2-6-14-11(13)18/h3,7H,2,4-6,8-9H2,1H3,(H,14,18)

InChI Key

GLRRUJHUMALSNR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCC3(C2)CCCNC3=O

Origin of Product

United States

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